molecular formula C15H13N3O2 B4765352 2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide

2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide

Cat. No.: B4765352
M. Wt: 267.28 g/mol
InChI Key: FYTRKNKHUVSTHR-UHFFFAOYSA-N
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Description

2-(2-Furyl)-6-methyl-4-quinolinecarbohydrazide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a furan ring, a quinoline moiety, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide typically involves the condensation of 2-acetylfuran with 6-methyl-4-quinolinecarbohydrazide under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening and process optimization techniques can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: The furan ring in this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The carbohydrazide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines derived from the carbohydrazide group.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2-(2-Furyl)-4-quinolinecarbohydrazide
  • 6-Methyl-4-quinolinecarbohydrazide
  • 2-Furyl-quinoline derivatives

Uniqueness: 2-(2-Furyl)-6-methyl-4-quinolinecarbohydrazide is unique due to the presence of both a furan ring and a quinoline moiety, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(furan-2-yl)-6-methylquinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-9-4-5-12-10(7-9)11(15(19)18-16)8-13(17-12)14-3-2-6-20-14/h2-8H,16H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTRKNKHUVSTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide
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2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide
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2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide
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2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide
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2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide
Reactant of Route 6
2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide

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